4-methoxy-1H-indazole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a methoxy group at the 4-position and a carboxylic acid group at the 7-position makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl 2-cyanoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 4-hydroxy-1H-indazole-7-carboxylic acid, while reduction of the carboxylic acid group yields 4-methoxy-1H-indazole-7-methanol .
Wissenschaftliche Forschungsanwendungen
4-methoxy-1H-indazole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-methoxy-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methoxy-1H-indole-2-carboxylic acid
- 1H-indazole-4-carboxylic acid
- 1H-indazole-3-carboxylic acid
Uniqueness
4-methoxy-1H-indazole-7-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methoxy-1H-indazole-7-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methoxyaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-nitro-4-methoxybenzaldehyde by condensation of 4-methoxyaniline and 2-nitrobenzaldehyde in ethanol with catalytic amount of sodium ethoxide.", "Step 2: Reduction of 2-nitro-4-methoxybenzaldehyde to 2-amino-4-methoxybenzaldehyde using sodium hydroxide and hydrogen gas.", "Step 3: Cyclization of 2-amino-4-methoxybenzaldehyde with ethyl acetoacetate in ethanol with catalytic amount of hydrochloric acid to form 4-methoxy-1H-indazole-5-carboxylic acid.", "Step 4: Decarboxylation of 4-methoxy-1H-indazole-5-carboxylic acid to form 4-methoxy-1H-indazole by heating with sodium bicarbonate in water.", "Step 5: Carboxylation of 4-methoxy-1H-indazole with carbon dioxide in the presence of sodium hydroxide to form 4-methoxy-1H-indazole-7-carboxylic acid.", "Step 6: Purification of the final product by recrystallization from ethanol and drying under vacuum." ] } | |
CAS-Nummer |
1781473-69-5 |
Molekularformel |
C9H8N2O3 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
4-methoxy-1H-indazole-7-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-2-5(9(12)13)8-6(7)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
XVCVUMKELZWLLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=NNC2=C(C=C1)C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.